molecular formula C6H3BrIN3 B11925527 3-Bromo-6-iodoimidazo[1,2-a]pyrazine

3-Bromo-6-iodoimidazo[1,2-a]pyrazine

Cat. No.: B11925527
M. Wt: 323.92 g/mol
InChI Key: UQBHZLWVKFSURK-UHFFFAOYSA-N
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Description

3-Bromo-6-iodoimidazo[1,2-a]pyrazine is a heterocyclic compound that features both bromine and iodine atoms attached to an imidazo[1,2-a]pyrazine core

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-iodoimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

3-Bromo-6-iodoimidazo[1,2-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-iodoimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting desired effects .

Comparison with Similar Compounds

  • 6-Bromo-3-iodoimidazo[1,2-a]pyridine
  • 3-Iodoimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyrazine

Comparison: 3-Bromo-6-iodoimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

3-bromo-6-iodoimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H3BrIN3/c7-4-1-10-6-2-9-5(8)3-11(4)6/h1-3H

InChI Key

UQBHZLWVKFSURK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)I)Br

Origin of Product

United States

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